molecular formula C9H12N2O3 B8571944 ethyl 5-(3-oxopropyl)-1H-pyrazole-3-carboxylate

ethyl 5-(3-oxopropyl)-1H-pyrazole-3-carboxylate

Cat. No.: B8571944
M. Wt: 196.20 g/mol
InChI Key: ODKABJJKXTXOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-oxopropyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 5-(3-oxopropyl)-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(13)8-6-7(10-11-8)4-3-5-12/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

ODKABJJKXTXOIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethylsulfoxide (0.14 mL, 1.9 mmol) was slowly added to a solution of oxalyl chloride (0.137 mg, 1.08 mmol) in CH2Cl2 (1 mL) and THF (1 mL) at −78° C. After stirring for 5 minutes, the solution was added dropwise to a solution of 5-(3-hydroxy-propyl)-1H-pyrazole-3-carboxylic acid ethyl ester (178 mg, 0.898 mmol) in THF (10 mL) at −78° C. The reaction was stirred for 0.5 h and triethylamine (0.64 mL) was added. The suspension was stirred for 40 minutes and was warmed to room temperature. The reaction was diluted with CH2Cl2:hexanes (1:4, 40 mL) and the mixture was washed with 10% aqueous sodium bisulfate (15 mL) followed by water (2×10 mL). The organic solution was dried over MgSO4, filtered, and concentrated to provide the title aldehyde. 1H NMR (400 MHz, CDCl3) δ 9.82 (s, 1H), 6.59 (s, 1H), 4.35 (q, 2H), 3.06 (m, 2H), 2.84 (t, 2H), 1.91 (m, 2H), 1.34 (t, 3H); MS 197 (M+1).
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
0.137 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
178 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CH2Cl2 hexanes
Quantity
40 mL
Type
solvent
Reaction Step Four

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